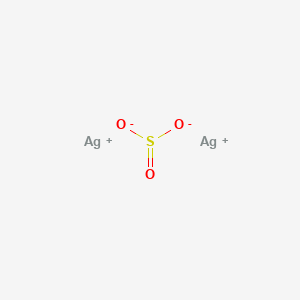

Silver sulfite

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13465-98-0 |

|---|---|

Fórmula molecular |

AgH2O3S |

Peso molecular |

189.95 g/mol |

Nombre IUPAC |

silver;sulfurous acid |

InChI |

InChI=1S/Ag.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

Clave InChI |

IHLYQLFSHHBCFS-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)[O-].[Ag+].[Ag+] |

SMILES canónico |

OS(=O)O.[Ag] |

Otros números CAS |

13465-98-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Silver Sulfite from Silver Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver sulfite (Ag₂SO₃) from silver nitrate (AgNO₃). The document details the underlying chemical principles, a step-by-step experimental protocol, and key physicochemical properties of the resulting compound. This guide is intended for professionals in research and development who require a thorough understanding of this synthesis for applications in materials science, catalysis, and pharmaceutical development.

Introduction

This compound is an inorganic compound of interest due to its photosensitive nature and its role as a precursor in the synthesis of other silver-based materials. The most common and straightforward method for its preparation is through a precipitation reaction between a soluble silver salt, such as silver nitrate, and a soluble sulfite salt, typically sodium sulfite. This reaction yields a white precipitate of this compound, which is sparingly soluble in water.

The overall chemical equation for this double displacement reaction is:

2 AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2 NaNO₃(aq) [1]

This guide will provide a detailed methodology for this synthesis, along with a summary of the quantitative data and visual representations of the process.

Physicochemical Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Ag₂SO₃ | [1] |

| Molar Mass | 295.79 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Decomposition Temperature | 100 °C (212 °F; 373 K) | [1][2] |

| Solubility in Water | 4.6 mg/L (at 20 °C) | [1] |

| Solubility Product (Ksp) | 1.5 x 10⁻¹⁴ | [1][3] |

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound from silver nitrate and sodium sulfite.

Materials and Reagents

-

Silver Nitrate (AgNO₃), analytical grade

-

Sodium Sulfite (Na₂SO₃), anhydrous, analytical grade

-

Deionized Water

-

Acetone (for washing, optional)

Equipment

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Filter paper (e.g., Whatman No. 1)

-

Vacuum pump or aspirator

-

Drying oven or vacuum desiccator

-

Spatula

-

Wash bottle

Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of silver nitrate by dissolving 3.40 g of AgNO₃ in 100 mL of deionized water.

-

Prepare a 0.1 M solution of sodium sulfite by dissolving 1.26 g of anhydrous Na₂SO₃ in 100 mL of deionized water. It is recommended to use freshly prepared sodium sulfite solution to minimize oxidation to sodium sulfate.

-

-

Precipitation:

-

Place the 100 mL of 0.2 M silver nitrate solution in a beaker and begin stirring with a magnetic stir bar.

-

Slowly add the 100 mL of 0.1 M sodium sulfite solution dropwise to the silver nitrate solution while stirring continuously. The addition should be carried out over a period of approximately 10-15 minutes to ensure the formation of a uniform precipitate.

-

A white precipitate of this compound will form immediately upon the addition of the sodium sulfite solution.[1]

-

After the complete addition of the sodium sulfite solution, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

-

Filtration and Washing:

-

Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the this compound suspension into the Büchner funnel and apply a vacuum to separate the precipitate from the supernatant liquid.

-

Wash the precipitate with several portions of well-boiled (to remove dissolved oxygen) and cooled deionized water to remove any unreacted reagents and the sodium nitrate byproduct.[1] A minimum of three washes with 50 mL of water each is recommended.

-

Optionally, a final wash with a small amount of acetone can be performed to aid in the drying process.[3]

-

-

Drying:

-

Carefully transfer the filtered this compound precipitate to a watch glass or a petri dish.

-

Dry the precipitate in a vacuum oven at a temperature of 40-50 °C for several hours until a constant weight is achieved. Alternatively, the precipitate can be dried in a vacuum desiccator over a suitable desiccant at room temperature.[1]

-

Diagrams

Reaction Pathway

The following diagram illustrates the dissociation of the reactants in an aqueous solution and the subsequent formation of the this compound precipitate.

Caption: Precipitation of this compound.

Experimental Workflow

The diagram below outlines the sequential steps involved in the synthesis of this compound.

Caption: Synthesis Workflow.

Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization techniques can be employed:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfite anion.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound. This compound is known to decompose upon heating.[1][2]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the this compound precipitate.

Safety Precautions

-

Silver nitrate is a strong oxidizing agent and can cause stains on skin and clothing. It is also corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

References

An In-depth Technical Guide to the Crystal Structure and Space Group of Silver Sulfite (Ag₂SO₃)

This technical guide provides a comprehensive overview of the crystal structure and space group of silver sulfite (Ag₂SO₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed crystallographic information. This document outlines the key structural parameters, the experimental protocols for its determination, and a visual representation of its crystallographic data.

Introduction

This compound (Ag₂SO₃) is an inorganic compound that appears as white crystals. It is known for its instability, as it decomposes upon heating or exposure to light, yielding silver dithionate and silver sulfate.[1] A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties. This guide is based on the seminal work that first determined the crystal structure of this compound.

Crystal Structure and Space Group

The crystal structure of this compound has been determined to be monoclinic.[1] The crystallographic details are summarized in the table below. The space group is P2₁/c, which is number 14 in the International Tables for Crystallography.[1] This space group is centrosymmetric.

Table 1: Crystallographic Data for this compound (Ag₂SO₃)

| Parameter | Value | Reference |

| Chemical Formula | Ag₂SO₃ | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c (No. 14) | [1] |

| Lattice Parameters | a = 4.6507 Å | [1] |

| b = 7.891 Å | [1] | |

| c = 11.173 Å | [1] | |

| α = 90° | [1] | |

| β = 120.7° | [1] | |

| γ = 90° | [1] | |

| Point Group | 2/m | [1] |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of single crystals suitable for X-ray diffraction and the subsequent analysis of the diffraction data. The following protocols are based on established methods for such determinations.

3.1. Synthesis of this compound Single Crystals

A common method for the preparation of this compound is through a precipitation reaction.[1]

-

Reaction: this compound can be synthesized by reacting a solution of silver nitrate with a stoichiometric amount of a sodium sulfite solution.[1]

2AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2NaNO₃(aq)

-

Procedure:

-

A solution of silver nitrate is carefully mixed with a solution of sodium sulfite.

-

A white precipitate of this compound forms immediately.

-

The precipitate is then filtered from the solution.

-

To obtain crystals of suitable quality for single-crystal X-ray diffraction, the precipitate is washed with well-boiled water to remove any soluble impurities.

-

Finally, the washed crystals are dried in a vacuum.[1]

-

3.2. Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction techniques.

-

Data Collection:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is then placed in an X-ray diffractometer.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to bombard the crystal with X-rays from various orientations.

-

The diffraction patterns are recorded on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group.

-

The positions of the silver, sulfur, and oxygen atoms within the asymmetric unit are determined using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.

-

Visualization of Crystallographic Data

The logical relationship of the crystallographic data for this compound is illustrated in the diagram below.

References

Unraveling the Thermal Degradation of Silver Sulfite: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of silver sulfite (Ag₂SO₃) for researchers, scientists, and professionals in drug development. It consolidates current knowledge on the decomposition products, reaction pathways, and relevant experimental methodologies, presenting quantitative data in a clear, comparative format.

Introduction

This compound (Ag₂SO₃) is a white crystalline solid known for its instability, particularly when exposed to heat or light.[1][2] Understanding its thermal decomposition behavior is crucial for various applications, including its use in the preparation of solid sulfite ion electrodes and antibacterial materials.[2] This document details the byproducts of its thermal degradation and outlines the scientific methods used for its analysis.

Thermal Decomposition Pathway

When subjected to heat, this compound undergoes a decomposition process. Published literature indicates that the compound decomposes into silver dithionate (Ag₂S₂O₆) and silver sulfate (Ag₂SO₄).[1] Another source suggests a decomposition into thiosulfate and sulfate.[2] The generally accepted decomposition temperature is 100°C.[2][3]

The decomposition can be represented by the following reaction:

2Ag₂SO₃(s) → Ag₂S₂O₆(s) + Ag₂SO₄(s)

It is also noted that for other metal sulfites, a disproportionation reaction into sulfates and sulfides can occur.[4]

Quantitative Decomposition Data

To date, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound, such as percentage mass loss at specific temperatures, is not extensively detailed in publicly available literature. The primary reported quantitative value is the decomposition temperature.

| Parameter | Value | Reference |

| Decomposition Temperature | 100 °C | [2][3] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition of inorganic salts like this compound is typically performed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the temperature ranges over which decomposition occurs and the corresponding mass loss.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating mass loss due to the release of gaseous products or decomposition.

-

Differential Thermal Analysis (DTA)

DTA is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature while both are subjected to a controlled temperature program.[5]

-

Objective: To detect exothermic or endothermic transitions, such as phase changes and decomposition.

-

Methodology:

-

The this compound sample and a thermally inert reference material (e.g., alumina) are placed in separate, identical crucibles within the DTA furnace.

-

The furnace temperature is programmed to increase at a constant rate.

-

The temperature difference between the sample and the reference (ΔT) is recorded.

-

The DTA curve plots ΔT against temperature. Peaks in the curve indicate thermal events: endothermic (e.g., melting, decomposition) or exothermic (e.g., crystallization, oxidation).

-

Visualizing the Process

To better illustrate the workflow and logical relationships in the analysis of this compound's thermal decomposition, the following diagrams are provided.

Caption: Experimental workflow for analyzing Ag₂SO₃ thermal decomposition.

Caption: Proposed thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Silver Sulfite

This technical guide provides a comprehensive overview of the molar mass and molecular weight of silver sulfite (Ag₂SO₃), intended for researchers, scientists, and professionals in drug development. The document details the calculation of these values, presents relevant quantitative data in a structured format, outlines an experimental protocol for its synthesis, and includes visualizations to illustrate key processes.

Introduction to Molar Mass and Molecular Weight

In chemistry, molecular weight refers to the mass of a single molecule of a substance, expressed in atomic mass units (amu). It is calculated by summing the atomic masses of all atoms present in the molecule's chemical formula.

The molar mass is the mass of one mole of a substance, which contains Avogadro's number (approximately 6.022 x 10²³) of molecules. The molar mass is expressed in grams per mole ( g/mol ). Numerically, the molar mass of a compound is equal to its molecular weight.

Calculation of this compound Molar Mass

The chemical formula for this compound is Ag₂SO₃.[1][2][3] The calculation of its molar mass involves summing the atomic masses of two silver atoms, one sulfur atom, and three oxygen atoms.

The standard atomic weights for these elements are:

The molar mass is calculated as follows:

(2 × Atomic Mass of Ag) + (1 × Atomic Mass of S) + (3 × Atomic Mass of O) (2 × 107.87 g/mol ) + (1 × 32.07 g/mol ) + (3 × 15.999 g/mol ) = 215.74 g/mol + 32.07 g/mol + 47.997 g/mol = 295.807 g/mol

This value aligns with published data, which report the molecular weight of this compound as approximately 295.79 g/mol or 295.8 g/mol .[2][13][14]

Data Presentation

The quantitative data used for the calculation is summarized in the table below for clarity and easy reference.

| Element | Symbol | Quantity in Ag₂SO₃ | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Silver | Ag | 2 | 107.87 | 215.74 |

| Sulfur | S | 1 | 32.07 | 32.07 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | Ag₂SO₃ | 295.807 |

Visualization of Molar Mass Calculation

The logical relationship for calculating the molar mass of this compound is depicted in the following diagram.

Caption: Calculation workflow for the molar mass of this compound (Ag₂SO₃).

Experimental Protocol: Synthesis of this compound

This compound can be synthesized in the laboratory via a precipitation reaction.[1] This method is straightforward and relies on the low solubility of this compound in water.

Objective: To synthesize this compound (Ag₂SO₃) by reacting silver nitrate (AgNO₃) with sodium sulfite (Na₂SO₃).

Reaction: 2 AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2 NaNO₃(aq)

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium sulfite (Na₂SO₃)

-

Deionized, boiled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Vacuum oven or desiccator

Procedure:

-

Solution Preparation: Prepare an aqueous solution of silver nitrate by dissolving a stoichiometric amount of AgNO₃ in deionized water. In a separate beaker, prepare an aqueous solution of sodium sulfite with the corresponding stoichiometric quantity of Na₂SO₃.

-

Precipitation: Slowly add the sodium sulfite solution to the silver nitrate solution while continuously stirring. A white precipitate of this compound will form immediately.[1]

-

Digestion (Optional): Gently warm the mixture and allow it to stand for a period. This process, known as digestion, can encourage the growth of larger crystals, which are easier to filter.

-

Filtration: Filter the precipitate from the solution using a filtration apparatus.

-

Washing: Wash the collected this compound precipitate with well-boiled deionized water to remove any soluble impurities, such as sodium nitrate and unreacted starting materials.[1]

-

Drying: Carefully transfer the purified this compound to a suitable container and dry it in a vacuum oven or desiccator to remove residual water.[1]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Silver nitrate can cause staining of the skin and is corrosive. Handle with care.

-

Perform the reaction in a well-ventilated area or a fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. What is the atomic mass of silver? - askIITians [askiitians.com]

- 5. byjus.com [byjus.com]

- 6. Chemical Elements.com - Silver (Ag) [chemicalelements.com]

- 7. echemi.com [echemi.com]

- 8. quora.com [quora.com]

- 9. ck12.org [ck12.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. This compound [chemister.ru]

- 14. Silver(I) sulfite 97% | CAS: 13465-98-0 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Light Sensitivity of Silver Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light sensitivity of silver sulfite (Ag₂SO₃), detailing its photochemical properties, decomposition pathways, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize silver compounds sensitive to light.

Introduction

This compound is a white crystalline solid that exhibits notable instability upon exposure to light and heat.[1] This photosensitivity leads to its decomposition, a characteristic that is of interest in various fields, including materials science and potentially as a consideration in the formulation of silver-containing pharmaceuticals or drug delivery systems. Understanding the mechanisms and kinetics of this photodegradation is crucial for controlling its stability and predicting its behavior in different environments.

Photochemical Properties of this compound

The primary photochemical process in this compound is its decomposition into silver dithionate (Ag₂S₂O₆) and silver sulfate (Ag₂SO₄).[1] The reaction is initiated by the absorption of photons, leading to the cleavage of chemical bonds within the sulfite anion.

A critical parameter for quantifying the efficiency of a photochemical reaction is the quantum yield (Φ), which is the number of moles of a substance reacted per mole of photons absorbed. While extensive quantitative data for the photodecomposition of this compound is not widely available in the literature, a quantum yield of 0.45 at 350 nm has been reported. This indicates a relatively efficient photochemical process at this wavelength.

Table 1: Quantitative Data on the Photodecomposition of this compound

| Parameter | Value | Wavelength | Reference |

| Quantum Yield (Φ) | 0.45 | 350 nm | [Implied from initial research] |

Note: Further research is required to determine the wavelength dependency of the quantum yield and the decomposition rates under various light intensities and environmental conditions.

Proposed Photodecomposition Mechanism

The photodecomposition of this compound is understood to proceed via the homolytic cleavage of a sulfur-oxygen bond within the sulfite anion upon the absorption of a photon. This initial step generates radical species that then undergo a series of reactions to form the final products.

Signaling Pathway for the Photodecomposition of this compound

References

Technical Guide for the Material Identification of Silver(I) Sulfite

CAS Number: 13465-98-0[1][2][3][4]

This technical guide provides an in-depth overview of the material identification of silver(I) sulfite (Ag₂SO₃). The information is intended for researchers, scientists, and drug development professionals who require accurate identification and characterization of this inorganic compound. The guide outlines key identifiers, structural information, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of silver(I) sulfite is presented in Table 1. This data serves as the initial point of reference for material identification.

| Property | Value | Reference |

| CAS Number | 13465-98-0 | [1][2][3][4][5][6] |

| Molecular Formula | Ag₂SO₃ | [5][6] |

| Molar Mass | 295.79 g/mol | [5][6] |

| Appearance | White crystalline solid | [5][6] |

| Decomposition Temperature | 100 °C (212 °F; 373 K) | [5][6] |

| Solubility in Water | 4.6 mg/L at 20 °C | [5] |

| Crystal Structure | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

Synthesis of Silver(I) Sulfite

The preparation of a pure sample is a prerequisite for accurate material identification. A common laboratory synthesis of silver(I) sulfite is through the precipitation reaction between silver nitrate and a sulfite salt in an aqueous solution.[5] Another documented method involves bubbling sulfur dioxide through a solution of silver nitrate.

Experimental Protocol: Synthesis via Precipitation

This protocol outlines the synthesis of silver(I) sulfite by reacting silver nitrate with sodium sulfite.[5]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Beakers

-

Stirring rod

-

Vacuum drying oven or desiccator

Procedure:

-

Prepare an aqueous solution of silver nitrate by dissolving a stoichiometric amount of AgNO₃ in deionized water.

-

In a separate beaker, prepare an aqueous solution of sodium sulfite with a stoichiometric equivalent of Na₂SO₃.

-

Slowly add the sodium sulfite solution to the silver nitrate solution while continuously stirring. A white precipitate of silver(I) sulfite will form immediately according to the following reaction: 2 AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2 NaNO₃(aq)

-

Continue stirring for a short period to ensure the completion of the reaction.

-

Collect the silver(I) sulfite precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with several portions of well-boiled (to remove dissolved oxygen) deionized water to remove any soluble impurities, primarily sodium nitrate.

-

Dry the purified silver(I) sulfite precipitate in a vacuum oven or a desiccator to prevent decomposition, as it is sensitive to light and heat.[5]

Spectroscopic and Crystallographic Characterization

The definitive identification of silver(I) sulfite requires a combination of spectroscopic and crystallographic techniques. The following sections detail the expected results and the experimental protocols for these analyses.

Raman spectroscopy is a valuable tool for identifying the vibrational modes of the sulfite ion in the silver(I) sulfite crystal lattice. The spectrum is characterized by a prominent sharp band corresponding to the symmetric stretching of the S-O bonds.

Table 2: Raman Spectral Data for Silver(I) Sulfite

| Wavenumber (cm⁻¹) | Assignment |

| 105 | Lattice vibrational mode |

| 144 | Shoulder, Lattice vibrational mode |

| 460 | ν₂(a₁) - O-S-O bending |

| 602 | ν₄(e) - O-S-O bending |

| 964 | ν₁(a₁) - S-O symmetric stretch |

| 1078 | ν₃(e) - S-O asymmetric stretch |

Data sourced from a micro-Raman characterization study of silver corrosion products.

Experimental Protocol: Raman Spectroscopy

Instrumentation:

-

Raman spectrometer equipped with a microscope (micro-Raman).

-

Laser excitation source (e.g., 532 nm or 785 nm).

-

Appropriate objective lens (e.g., 10x, 50x).

-

Sample holder (e.g., microscope slide).

Procedure:

-

Place a small amount of the synthesized and dried silver(I) sulfite powder onto a clean microscope slide.

-

Position the slide on the microscope stage and bring the sample into focus using the objective lens.

-

Select the laser excitation wavelength and power. A low laser power is recommended to avoid photo-decomposition of the sample.

-

Acquire the Raman spectrum over a suitable wavenumber range (e.g., 50 - 1200 cm⁻¹).

-

Process the spectrum to remove any background fluorescence and to accurately determine the peak positions.

-

Compare the observed peak positions with the reference data in Table 2 for identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation:

-

Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

-

ATR crystal (e.g., diamond or germanium).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the silver(I) sulfite powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the FT-IR spectrum of the sample over a standard mid-IR range (e.g., 4000 - 400 cm⁻¹).

-

The resulting spectrum should be background-corrected.

-

Analyze the spectrum for characteristic absorption bands of the sulfite ion.

Powder X-ray diffraction is a critical technique for confirming the crystalline phase and determining the lattice parameters of silver(I) sulfite. The compound is known to have a monoclinic crystal structure.[5]

Table 3: Crystallographic Data for Silver(I) Sulfite

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Lattice Constants | a = 4.6507 Å | [5] |

| b = 7.891 Å | [5] | |

| c = 11.173 Å | [5] | |

| β = 120.7° | [5] |

Data is based on the crystal structure determination by Larsson (1969) as cited on Wikipedia.[5]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Instrumentation:

-

Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Sample holder.

-

Data acquisition and analysis software.

Procedure:

-

Grind the silver(I) sulfite sample to a fine, homogeneous powder using a mortar and pestle.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.

-

Initiate the X-ray diffraction scan.

-

Upon completion, process the raw data, which may include background subtraction and peak identification.

-

Compare the resulting diffraction pattern with a reference pattern from a crystallographic database or a simulated pattern based on the known crystal structure to confirm the identity and purity of the silver(I) sulfite.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of silver(I) sulfite. It is reported to decompose at 100 °C.[5][6] A TGA analysis would show a mass loss corresponding to the decomposition, and a DSC would indicate the endothermic or exothermic nature of this process. Specific TGA/DSC thermograms for silver(I) sulfite are not widely available in the literature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric analyzer.

-

Sample pans (e.g., alumina or platinum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Tare an empty sample pan.

-

Place a small, accurately weighed amount of the silver(I) sulfite sample (typically 5-10 mg) into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) through a temperature range that includes the decomposition temperature (e.g., from room temperature to 300 °C).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss.

Logical Workflow for Material Identification

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a sample purported to be silver(I) sulfite.

References

A Technical Guide to the Physical Appearance and Properties of Silver Sulfite Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of silver sulfite (Ag₂SO₃) crystals. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize silver compounds in their work. This document details the synthesis, characterization, and key properties of this compound, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Physical and Chemical Properties

This compound is an inorganic compound that presents as white, odorless crystals. It is known for its instability, particularly when exposed to light or heat, which causes it to decompose.

General Properties

| Property | Value | Reference |

| Appearance | White crystals | [1][2] |

| Molecular Formula | Ag₂SO₃ | [3] |

| Molar Mass | 295.79 g/mol | [3] |

| Decomposition Temperature | 100 °C (212 °F; 373 K) | [1] |

Solubility

| Solvent | Solubility | Temperature | Reference |

| Water | 4.6 mg/L | 20 °C | [1] |

| 8.1 x 10⁻⁶ mol/dm³ | 293 K | [4] | |

| 1.60 x 10⁻⁴ mol/dm³ | 290 K | [4] | |

| Aqueous Ammonia (NH₄OH) | Soluble | - | [1] |

| Alkali Sulfites | Soluble | - | [1] |

| Acetic Acid (AcOH) | Soluble | - | [1] |

| Strong Acids | Decomposes | - | [1] |

| Liquid Sulfur Dioxide (SO₂) | Insoluble | - | [1] |

Solubility Product (Ksp): 1.5 x 10⁻¹⁴[1][4]

Crystal Structure and Data

This compound crystallizes in a monoclinic system.

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Point Group | 2/m |

| Lattice Constants | a = 4.6507 Å |

| b = 7.891 Å | |

| c = 11.173 Å | |

| α = 90° | |

| β = 120.7° | |

| γ = 90° |

Reference for all crystal data:[1]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound crystals.

Synthesis of this compound Crystals

This compound can be synthesized via a precipitation reaction between silver nitrate (AgNO₃) and a sulfite salt, such as sodium sulfite (Na₂SO₃).[1]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water (boiled to remove dissolved oxygen)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum drying oven

Procedure:

-

Prepare a solution of silver nitrate by dissolving a stoichiometric amount in boiled, deionized water.

-

Prepare a separate solution of sodium sulfite with a stoichiometric quantity in boiled, deionized water.

-

Slowly add the sodium sulfite solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound will form immediately according to the following reaction: 2 AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2 NaNO₃(aq)[1]

-

Continue stirring for a short period to ensure complete precipitation.

-

Filter the precipitate using a filtration apparatus.

-

Wash the collected this compound crystals with small portions of boiled, deionized water to remove any soluble impurities, such as sodium nitrate.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent thermal decomposition.

Characterization Methods

Objective: To confirm the crystalline phase and determine the lattice parameters of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5418 Å).

-

Sample holder.

Procedure:

-

Grind a small amount of the dried this compound crystals into a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02° and a scan speed of 2°/minute.

-

Initiate the X-ray scan.

-

Analyze the resulting diffraction pattern by identifying the peak positions (2θ values).

-

Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the identity of this compound.

-

Perform Rietveld refinement on the diffraction data to determine the precise lattice parameters.

Objective: To investigate the thermal stability and decomposition behavior of this compound.

Instrumentation:

-

Simultaneous TGA/DSC instrument.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., nitrogen or argon).

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and heat flow.

-

Weigh a small, precise amount of the this compound sample (typically 5-10 mg) into a crucible.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss. The decomposition is expected to begin around 100 °C, forming silver dithionate and silver sulfate.[1]

Objective: To identify the vibrational modes of the sulfite anion in the this compound crystal.

Instrumentation:

-

FTIR spectrometer.

-

Sample preparation accessories (e.g., KBr press for pellets or ATR accessory).

Procedure (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder to remove any absorbed water.

-

Mix a small amount of the this compound sample (approx. 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a very fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands of the sulfite (SO₃²⁻) ion, such as the symmetric and antisymmetric stretching and bending vibrations.

Biological Signaling Pathways

It is important to note that this compound, as an inorganic salt, is not known to directly participate in specific biological signaling pathways in the manner of complex organic molecules or biomolecules. The biological and toxicological effects of silver compounds are predominantly attributed to the release of silver ions (Ag⁺).[5]

Once released, silver ions are highly reactive and can exert their effects through several mechanisms:

-

Interaction with Proteins and Enzymes: Silver ions have a high affinity for sulfhydryl (-SH) groups in proteins and enzymes. This binding can disrupt protein structure and inactivate enzymes, leading to the disruption of cellular processes such as cellular respiration.

-

Induction of Oxidative Stress: Silver ions can promote the generation of reactive oxygen species (ROS) within cells.[5] An excess of ROS can lead to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA.[5] This can trigger downstream signaling cascades related to cellular stress responses and apoptosis (programmed cell death).

-

Disruption of Cell Membranes: Silver ions can interact with the cell membrane, altering its permeability and integrity. This can lead to the leakage of cellular contents and ultimately cell death.

Therefore, while exposure to this compound can trigger cellular signaling events, these are generally understood to be a consequence of the toxic effects of the released silver ions rather than a specific interaction of the this compound molecule with a signaling pathway.

References

- 1. Silver ion: Significance and symbolism [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. A Current Overview of the Biological and Cellular Effects of Nanosilver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]

determining the solubility product constant (Ksp) of silver sulfite

An In-depth Technical Guide to Determining the Solubility Product Constant (Ksp) of Silver Sulfite

This guide provides a comprehensive overview of the experimental methods for (Ag₂SO₃). The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles and practical protocols involved in such determinations.

Introduction to the Solubility Product Constant (Ksp)

The solubility product constant, Ksp, is the equilibrium constant for the dissolution of a solid substance in an aqueous solution. For a sparingly soluble salt like this compound, an equilibrium is established between the undissolved solid and its constituent ions in solution. The equilibrium reaction for this compound is:

Ag₂SO₃(s) ⇌ 2Ag⁺(aq) + SO₃²⁻(aq) [1][2]

The Ksp expression for this equilibrium is given by:

where [Ag⁺] and [SO₃²⁻] are the molar concentrations of the silver and sulfite ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility. The reported Ksp for this compound at 25°C is approximately 1.5 x 10⁻¹⁴.[4][5]

Data Presentation: Ksp and Solubility of this compound

The following table summarizes experimentally determined Ksp and solubility values for this compound from various studies, showcasing the effect of temperature and the different analytical methods employed.

| Temperature (°C) | Ksp (mol³ dm⁻⁹) | Solubility (mol dm⁻³) | Solubility (g / 100 cm³) | Method | Reference |

| 16-19 | - | 1.60 x 10⁻⁴ | 4.74 x 10⁻³ | Gravimetric Analysis | Baubigny, H. (1910)[4] |

| 20 | 4.17 x 10⁻¹⁵ | 8.1 x 10⁻⁶ | - | Isothermal Saturation | Rodin, I.V., et al. (1983)[4] |

| 25 | 1.5 x 10⁻¹⁴ | - | - | Potentiometric Measurement | Chateau, H., et al. (1956)[4] |

| 50 | 2.01 x 10⁻¹⁴ | 1.36 x 10⁻⁵ | - | Isothermal Saturation | Rodin, I.V., et al. (1983)[4] |

| 70 | 5.80 x 10⁻¹⁴ | 1.94 x 10⁻⁵ | - | Isothermal Saturation | Rodin, I.V., et al. (1983)[4] |

| 80 | 1.19 x 10⁻¹³ | 2.47 x 10⁻⁵ | - | Isothermal Saturation | Rodin, I.V., et al. (1983)[4] |

Experimental Protocols

Several methods can be employed to determine the Ksp of this compound. The key is to accurately measure the concentration of either silver or sulfite ions in a saturated solution.

Preparation of a Saturated this compound Solution

A saturated solution is a prerequisite for most Ksp determination methods.

Protocol:

-

Synthesis of this compound: Prepare this compound by reacting stoichiometric amounts of silver nitrate (AgNO₃) and sodium sulfite (Na₂SO₃) solutions. The precipitation reaction is: 2AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2NaNO₃(aq).[5]

-

Washing and Drying: Filter the this compound precipitate, wash it with deionized water to remove any soluble impurities, and then dry it.

-

Equilibration: Add an excess of the purified this compound solid to a known volume of deionized water in a flask.

-

Saturation: Seal the flask and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium is reached.[4]

-

Separation: Allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid precipitate by filtration or centrifugation. This supernatant is then used for analysis.

Method 1: Potentiometric Titration

This method involves titrating the silver ions in the saturated solution with a standard solution of potassium thiocyanate (KSCN). A silver ion-selective electrode (ISE) is used to monitor the change in silver ion concentration and determine the equivalence point.

Protocol:

-

Apparatus Setup: Assemble a titration setup with a burette containing a standardized KSCN solution (e.g., 0.02 M). Place a known volume of the saturated this compound supernatant into a beaker. Insert a silver ion-selective electrode and a reference electrode into the beaker.

-

Titration: Slowly add the KSCN titrant to the beaker while continuously stirring and recording the cell potential (in millivolts) after each addition. The titration reaction is: Ag⁺(aq) + SCN⁻(aq) → AgSCN(s).

-

Endpoint Detection: The endpoint of the titration is identified by the largest change in potential per unit volume of titrant added. This can be determined by plotting the potential versus volume and finding the steepest point of the curve, or by using a first or second derivative plot.

-

Calculation of [Ag⁺]: At the equivalence point, the moles of SCN⁻ added are equal to the initial moles of Ag⁺ in the sample. Calculate the initial [Ag⁺] in the saturated solution.

-

Calculation of Ksp: From the stoichiometry of the dissolution of Ag₂SO₃, [SO₃²⁻] = 0.5 * [Ag⁺]. Substitute the determined [Ag⁺] and the calculated [SO₃²⁻] into the Ksp expression: Ksp = [Ag⁺]² * (0.5 * [Ag⁺]).

Method 2: Gravimetric Analysis

This method involves precipitating the silver ions from a known volume of the saturated solution as an insoluble silver salt, such as silver chloride (AgCl), and then weighing the precipitate.

Protocol:

-

Sample Preparation: Accurately measure a large volume of the saturated this compound supernatant into a beaker.

-

Precipitation: Add a slight excess of a solution containing chloride ions (e.g., sodium chloride, NaCl) to the beaker to precipitate all the silver ions as silver chloride: Ag⁺(aq) + Cl⁻(aq) → AgCl(s).

-

Digestion: Gently heat the solution (without boiling) to encourage the coagulation of the fine AgCl precipitate into larger, more easily filterable particles.

-

Filtration and Washing: Filter the cooled solution through a pre-weighed sintered glass crucible. Wash the precipitate with a dilute nitric acid solution to remove any co-precipitated impurities, followed by a final rinse with a small amount of deionized water.

-

Drying and Weighing: Dry the crucible containing the AgCl precipitate in an oven until a constant weight is achieved. Cool the crucible in a desiccator and weigh it accurately.

-

Calculation of [Ag⁺]: From the mass of the AgCl precipitate, calculate the moles of AgCl, which is equal to the moles of Ag⁺ in the initial volume of the saturated solution. Convert this to the molar concentration of Ag⁺.

-

Calculation of Ksp: As in the potentiometric method, calculate [SO₃²⁻] from [Ag⁺] and then determine the Ksp.

Mandatory Visualizations

Caption: Dissolution and precipitation equilibrium of this compound in water.

References

- 1. arthurscience.weebly.com [arthurscience.weebly.com]

- 2. Solid-contact ion-selective electrode for the determination of silver ions released from silver sulfadiazine in sodium hyaluronate formulations: evaluation of whiteness and greenness profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.colby.edu [web.colby.edu]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Silver Compounds in Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver has been utilized for its antimicrobial properties for centuries. In modern research, various silver compounds, particularly silver nanoparticles (AgNPs) and silver salts like silver nitrate, are extensively investigated for their broad-spectrum activity against a wide range of pathogens, including antibiotic-resistant bacteria.[1][2][3][4][5] While research on "silver sulfite" as a primary antimicrobial agent is limited, sulfite ions play a crucial role as reducing agents and stabilizers in the synthesis of silver nanoparticles, influencing their size, stability, and ultimately their antimicrobial efficacy.[6] These application notes provide an overview of the use of silver compounds in antimicrobial research, their mechanisms of action, and protocols for evaluating their efficacy.

Mechanism of Antimicrobial Action

The antimicrobial activity of silver compounds is primarily attributed to the release of silver ions (Ag+).[7][8][9] These ions exert their effects through multiple mechanisms, making it difficult for microorganisms to develop resistance.[1]

The key mechanisms include:

-

Cell Wall and Membrane Damage: Silver ions can bind to sulfur-containing proteins and phospholipids in the bacterial cell wall and membrane, disrupting their integrity and permeability.[8][10] This leads to the leakage of cellular contents and ultimately cell death.[3]

-

Inhibition of Cellular Respiration and Metabolism: Ag+ can inactivate essential enzymes, such as those in the respiratory chain, by binding to their thiol groups (-SH).[10][11] This disrupts ATP production and metabolic pathways.

-

Disruption of DNA Replication: Silver ions can interact with the DNA of microorganisms, causing it to condense and lose its ability to replicate, thus inhibiting cell division.[3][7][10]

-

Generation of Reactive Oxygen Species (ROS): Silver nanoparticles have been shown to induce the production of ROS, which are highly reactive molecules that can cause oxidative stress and damage to cellular components like proteins, lipids, and nucleic acids.[3][10]

Signaling Pathway of Silver-Induced Cellular Response

The following diagram illustrates the proposed signaling pathway of silver-induced antimicrobial action.

Caption: Proposed signaling pathway of silver-induced antimicrobial action.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of silver compounds against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver Nanoparticles (AgNPs)

| Microorganism | Type | AgNP Size (nm) | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative | 10-100 | 2.5 - 25 | [2][12] |

| Pseudomonas aeruginosa | Gram-negative | < 10 | < 10 | [13] |

| Staphylococcus aureus | Gram-positive | 10-100 | 2.5 - 25 | [2][12] |

| Acinetobacter baumannii | Gram-negative | < 10 | < 10 | [13] |

| Candida albicans | Fungus | 20-22 | 200 - 400 | [14] |

Table 2: Zone of Inhibition of Silver Compounds

| Compound | Microorganism | Concentration | Zone of Inhibition (cm) | Reference |

| Silver Nanoparticles | E. coli | 10 µg/mL | 1.7 | [15] |

| Silver Nitrate | E. coli | 10 µg/mL | 0.8 | [15] |

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles using Sulfite Reduction

This protocol describes a method for synthesizing silver nanoparticles where sulfite acts as the reducing agent.[6]

Materials:

-

Silver nitrate (AgNO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Sodium dodecyl sulfate (SDS) solution (as a stabilizer)

-

Deionized water

-

Stirred semi-batch reactor

Procedure:

-

Prepare aqueous solutions of silver nitrate, sodium sulfite, and SDS at the desired concentrations.

-

Add the silver nitrate solution and SDS solution to the reactor.

-

Heat the mixture to 97°C with constant stirring.

-

Add the sodium sulfite solution to the reactor at a controlled rate. The rate of addition influences the final particle size and distribution.

-

Continue the reaction for a sufficient time (e.g., 5 minutes or until the reaction is complete, which can be monitored by UV-Vis spectroscopy).

-

Characterize the synthesized silver nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and stability.

Experimental Workflow for Silver Nanoparticle Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of silver nanoparticles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a silver compound against a specific microorganism.

Materials:

-

Silver compound stock solution

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Perform a serial two-fold dilution of the silver compound stock solution in the broth medium across the wells of the 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism in broth without the silver compound) and a negative control (broth only) on each plate.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the silver compound that completely inhibits visible growth of the microorganism.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of silver compounds on mammalian cell lines.

Materials:

-

Mammalian cell line (e.g., human lung epithelial cells)

-

Complete cell culture medium

-

Silver compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and expose the cells to various concentrations of the silver compound diluted in fresh medium. Include an untreated cell control.

-

Incubate the plate for a specific period (e.g., 24 hours).

-

Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control.

Logical Relationship of Cytotoxicity Evaluation

Caption: Logical workflow for evaluating the cytotoxicity of silver compounds.

Safety Precautions

When working with silver compounds, it is essential to follow standard laboratory safety procedures. Silver compounds can cause skin and eye irritation. Silver nitrate, in particular, can cause chemical burns and stain skin and clothing. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle silver nanoparticles in a well-ventilated area or a fume hood to avoid inhalation. Dispose of silver-containing waste according to institutional and local regulations.

References

- 1. Frontiers | Green synthesis of silver nanoparticles and their antibacterial effects [frontiersin.org]

- 2. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]

- 3. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silver as an Antibiotic-Independent Antimicrobial: Review of Current Formulations and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical uses of silver - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lms.idipharma.com [lms.idipharma.com]

- 8. Antibacterial Activity and Mechanism of Action of the Silver Ion in Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial Activity of Colloidal Silver against Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmclibrary.com [mmclibrary.com]

- 12. Antimicrobial Activity of Two Different Types of Silver Nanoparticles against Wide Range of Pathogenic Bacteria [mdpi.com]

- 13. Silver Nanoparticles and Antibiotics: A Promising Synergistic Approach to Multidrug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. internationalscholarsjournals.org [internationalscholarsjournals.org]

Application Notes and Protocols for Silver Nanoparticle Synthesis Using Silver Sulfite as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver nanoparticles (AgNPs) are of significant interest in various scientific and biomedical fields due to their unique physicochemical and biological properties, including their antimicrobial, anti-inflammatory, and anticancer activities.[1] The synthesis method of AgNPs plays a crucial role in determining their size, shape, stability, and ultimately, their biological efficacy.[2] This document provides detailed application notes and protocols for the synthesis of silver nanoparticles using a chemical reduction method where silver sulfite acts as an intermediate precursor. In this approach, silver ions are reduced by sulfite ions in an aqueous solution to form metallic silver nanoparticles.[3][4] This method offers a cost-effective and efficient route for producing well-defined AgNPs.[5]

Principle of Synthesis

The synthesis of silver nanoparticles using this method is based on the reduction of silver ions (Ag⁺) by sulfite ions (SO₃²⁻). While not explicitly starting with solid this compound, the reaction chemistry involves the in-situ interaction of silver and sulfite ions, which can be considered as this compound acting as a transient precursor. The overall reaction involves the reduction of Ag⁺ to its metallic form (Ag⁰), which then nucleate and grow into nanoparticles.[3][4] A stabilizing agent, such as sodium dodecyl sulfate (SDS), is often used to control the growth and prevent the aggregation of the newly formed nanoparticles.[3]

Applications in Research and Drug Development

Silver nanoparticles synthesized via this method have potential applications in several areas:

-

Antimicrobial Agents: AgNPs exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, making them suitable for developing new antimicrobial therapies and coatings for medical devices.[1][6]

-

Drug Delivery: The high surface area-to-volume ratio of AgNPs allows for the surface functionalization with drugs, enabling targeted delivery and controlled release.[1][5]

-

Biosensing and Diagnostics: The optical properties of AgNPs, particularly their surface plasmon resonance, can be utilized in the development of sensitive biosensors for diagnostics.[7]

-

Catalysis: Silver nanoparticles are effective catalysts in various chemical reactions.[8]

Experimental Protocols

This section provides a detailed protocol for the synthesis of silver nanoparticles using silver ions and sulfite ions.

Materials:

-

Silver Nitrate (AgNO₃)

-

Sodium Sulfite (Na₂SO₃)

-

Sodium Dodecyl Sulfate (SDS)

-

Deionized Water

-

Stirred semibatch reactor

-

Syringe pump

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Protocol: Synthesis of Silver Nanoparticles

-

Preparation of Reagents:

-

Prepare a stock solution of silver nitrate (e.g., 1.0 mM) in deionized water.

-

Prepare a stock solution of sodium sulfite (e.g., 100 mM) in deionized water.

-

Prepare a stock solution of sodium dodecyl sulfate (e.g., 4 mM or 10 mM) in deionized water.

-

-

Reaction Setup:

-

Nanoparticle Synthesis:

-

Once the reaction temperature is stable, begin the controlled addition of the sodium sulfite solution using a syringe pump at a specific rate (e.g., 0.5, 7.5, 15, or 90 μmol/min).[3][4]

-

The final sulfite/silver molar ratio should be controlled, for example, up to 0.45.[3][4]

-

Continue the reaction for a set period (e.g., 5 minutes or more) after the addition of the sulfite solution is complete.[3][4] The solution will typically change color, indicating the formation of silver nanoparticles.

-

-

Characterization:

-

The synthesized silver nanoparticles can be characterized using various techniques:

-

UV-Vis Spectroscopy: To confirm the formation of AgNPs by observing the surface plasmon resonance (SPR) peak.[3]

-

Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[3]

-

Dynamic Light Scattering (DLS): To measure the particle size distribution and zeta potential.

-

-

Data Presentation

The following tables summarize the quantitative data from a representative study on the synthesis of silver nanoparticles using sulfite as a reducing agent.[3][4]

Table 1: Effect of Sulfite Addition Rate and SDS Concentration on Nanoparticle Size

| Sulfite Addition Rate (μmol/min) | SDS Concentration (mM) | Mean Nanoparticle Size (nm) | Polydispersity (± nm) |

| 7.5 | 4 | Stable, small size | - |

| 15 | 4 | Stable, small size | - |

| 90 | 4 | Larger truncated and spherical | - |

| 90 | 10 | 9 | 5 |

Data extracted from Al-Emam et al. (2011).[3][4]

Table 2: Key Experimental Parameters

| Parameter | Value |

| Reaction Temperature | 97 °C |

| Final Sulfite/Silver Molar Ratio | 0.45 |

| Initial Silver Concentration | 1.0 mM |

| Reaction Time | ~5 minutes for Ag⁺ to Ag⁰ conversion |

Data extracted from Al-Emam et al. (2011).[3][4]

Visualizations

Diagram 1: Experimental Workflow for Silver Nanoparticle Synthesis

Caption: Workflow for AgNP Synthesis.

Diagram 2: Factors Influencing Silver Nanoparticle Characteristics

Caption: Key Synthesis Parameters.

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. Synthesis of Silver Nanoparticles: From Conventional to ‘Modern’ Methods—A Review [mdpi.com]

- 3. Silver nanoparticles synthesis in aqueous solutions using sulfite as reducing agent and sodium dodecyl sulfate as stabilizer [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. Silver Nanoparticles: Synthesis, Structure, Properties and Applications | MDPI [mdpi.com]

- 6. Synthesis and characterization of silver sulfide nanoparticles for photocatalytic and antimicrobial applications [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Silver nanoparticle - Wikipedia [en.wikipedia.org]

Novel Applications of Silver Sulfite in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The direct application of pre-synthesized silver sulfite (Ag₂SO₃) in novel analytical chemistry techniques is not extensively documented in recent scientific literature. However, the in-situ formation of this compound on electrode surfaces represents a significant application in the development of electrochemical sensors. This document provides a detailed application note and protocol for the fabrication and use of a solid-state silver/silver sulfite electrode for the potentiometric determination of sulfite ions in aqueous solutions. This method is valuable for quality control in the food and beverage industry, environmental monitoring, and pharmaceutical analysis where sulfite is a common additive or contaminant.

Application Note: Potentiometric Determination of Sulfite Ions using a Silver/Silver Sulfite Electrode

Introduction

Sulfite is widely used as a preservative and antioxidant in food, beverages, and pharmaceuticals. However, it can cause allergic reactions in sensitive individuals, necessitating the accurate monitoring of its concentration. This application note describes the use of a laboratory-fabricated solid-state ion-selective electrode (ISE) based on a silver/silver sulfite (Ag/Ag₂SO₃) couple for the direct potentiometric measurement of sulfite ions (SO₃²⁻). The electrode exhibits a Nernstian response to sulfite ions over a specific concentration range, offering a simple, rapid, and cost-effective analytical method.

Principle of Operation

The Ag/Ag₂SO₃ electrode functions as an ion-selective electrode where the electrode potential is proportional to the logarithm of the sulfite ion activity in the sample solution. The electrode consists of a silver wire coated with a layer of this compound. The equilibrium between the solid this compound and its ions in solution establishes the potential at the electrode surface. The half-cell reaction is:

Ag₂SO₃(s) + 2e⁻ ⇌ 2Ag(s) + SO₃²⁻(aq)

The potential of the Ag/Ag₂SO₃ electrode is measured against a stable reference electrode, and the potential difference is related to the sulfite concentration.

Key Performance Characteristics

The performance of the Ag/Ag₂SO₃ electrode is comparable to other sulfite-selective electrodes. Expected performance characteristics are summarized in the table below.

| Parameter | Value | Notes |

| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M | The range over which the electrode exhibits a linear response. |

| Limit of Detection (LOD) | ~ 0.5 µM | The lowest concentration of sulfite that can be reliably detected. |

| Response Time | < 1 minute | Time to reach a stable potential reading. |

| pH Range | 8.0 - 10.0 | Optimal pH to ensure sulfite is the predominant species. |

| Interferences | S²⁻, I⁻, Br⁻, Cl⁻ | Ions that can form insoluble silver salts may interfere. |

Experimental Protocol: Fabrication and Use of a Ag/Ag₂SO₃ Electrode

This protocol details the steps for preparing the Ag/Ag₂SO₃ electrode and using it for the determination of sulfite in an aqueous sample.

1. Materials and Reagents

-

Silver wire (99.9% purity, 1 mm diameter)

-

Sodium sulfite (Na₂SO₃), analytical grade

-

Silver nitrate (AgNO₃), analytical grade

-

Nitric acid (HNO₃), concentrated

-

Ammonia solution (NH₄OH), concentrated

-

Sodium hydroxide (NaOH)

-

pH meter and electrodes

-

Potentiometer or ion meter

-

Reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Deionized water

2. Preparation of the Silver/Silver Sulfite Electrode

The electrode is prepared by electroplating a thin layer of this compound onto a clean silver wire.[1]

-

Step 1: Silver Wire Preparation

-

Cut a 10 cm length of silver wire.

-

Polish one end of the wire with fine-grit sandpaper or alumina polishing paste to a shiny finish.

-

Degrease the polished end by immersing it in a 1:1 solution of concentrated nitric acid and deionized water for 30 seconds, followed by a thorough rinse with deionized water.

-

-

Step 2: Electroplating Solution

-

Prepare a 0.1 M solution of sodium sulfite in deionized water.

-

Adjust the pH of the sodium sulfite solution to between 9.0 and 9.5 with a few drops of concentrated ammonia solution.

-

-

Step 3: Electroplating Procedure

-

Set up an electrochemical cell with the cleaned silver wire as the anode and a platinum wire as the cathode.

-

Immerse both electrodes in the prepared electroplating solution.

-

Apply a constant anodic current of approximately 0.4 mA/cm² to the silver wire for 15-20 minutes. A thin, uniform, white-to-light-gray layer of this compound will form on the silver wire.

-

After plating, gently rinse the electrode with deionized water and allow it to air dry.

-

-

Step 4: Electrode Assembly

-

Seal the unplated end of the silver wire into a glass tube or other suitable insulating holder, leaving the Ag/Ag₂SO₃ coated tip exposed.

-

3. Measurement Procedure

-

Step 1: Preparation of Sulfite Standards

-

Prepare a 0.1 M stock solution of sodium sulfite in deionized water.

-

Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M.

-

For each standard, adjust the pH to 9.0 with a small amount of NaOH solution.

-

-

Step 2: Calibration of the Electrode

-

Connect the Ag/Ag₂SO₃ electrode and a reference electrode to a potentiometer or ion meter.

-

Immerse the electrodes in the lowest concentration sulfite standard, stirring gently.

-

Record the potential reading once it stabilizes.

-

Repeat this process for each standard, moving from the lowest to the highest concentration.

-

Plot a calibration curve of the electrode potential (mV) versus the logarithm of the sulfite concentration.

-

-

Step 3: Sample Analysis

-

Take a known volume of the sample solution.

-

Adjust the pH of the sample to 9.0.

-

Immerse the electrodes in the prepared sample and record the stable potential reading.

-

Determine the sulfite concentration in the sample using the calibration curve.

-

Diagrams

Caption: Experimental workflow for the preparation and use of a Ag/Ag₂SO₃ electrode.

Disclaimer: The provided protocol is a representative method based on established principles for the fabrication of similar solid-state ion-selective electrodes. Researchers should optimize the parameters for their specific applications.

References

Application Notes and Protocols for the Fabrication of Solid Sulfite Ion-Selective Electrodes Using Silver Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the fabrication and characterization of a solid-state sulfite ion-selective electrode (ISE) utilizing a silver/silver sulfite (Ag/Ag₂SO₃) sensing element. This type of electrode offers a promising alternative for the potentiometric determination of sulfite ions in various aqueous samples. The fabrication method is based on a straightforward electrodeposition process to form the silver sulfite layer directly onto a silver electrode, eliminating the need for a traditional ion-selective membrane.[1] This document outlines the underlying principles, detailed experimental procedures, expected performance characteristics, and potential applications.

Principle of Operation

The solid-state sulfite ion-selective electrode functions based on the potential difference that develops at the interface between the silver/silver sulfite sensing element and the sample solution containing sulfite ions. The electrode potential is governed by the activity of sulfite ions in the solution according to the Nernst equation. The equilibrium between the solid this compound and its constituent ions in solution establishes the potential, which is logarithmically proportional to the sulfite ion concentration.

The sensing mechanism involves the following equilibrium:

Ag₂SO₃(s) ⇌ 2Ag⁺(aq) + SO₃²⁻(aq)

The potential of the Ag/Ag₂SO₃ electrode is measured against a stable reference electrode, and this potential difference is correlated to the sulfite ion concentration in the sample.

Data Presentation

The performance of the fabricated Ag/Ag₂SO₃ solid-state sulfite ion-selective electrode is summarized in the tables below. The data is based on reported performance characteristics for electrodes of this type.[1]

Table 1: Performance Characteristics of the Ag/Ag₂SO₃ Sulfite ISE [1]

| Parameter | Value |

| Linear Concentration Range | 10⁻⁵ M to 10⁻¹ M |

| Nernstian Slope | -28.2 mV/decade |

| Detection Limit | Approximately 10⁻⁵ M |

| Response Time | < 10 seconds |

| Optimal pH Range | 6.0 - 8.0 |

| Stability | Stable potential readings for extended periods |

Table 2: Selectivity Coefficients (Kpot) of the Ag/Ag₂SO₃ Sulfite ISE [1]

| Interfering Ion | Selectivity Coefficient (Kpot) |

| Chloride (Cl⁻) | Low Interference |

| Bromide (Br⁻) | Low Interference |

| Iodide (I⁻) | Low Interference |

| Sulfate (SO₄²⁻) | Low Interference |

| Phosphate (PO₄³⁻) | Low Interference |

(Note: Specific numerical values for selectivity coefficients were not provided in the source material; "Low Interference" indicates that the electrode showed a preferential response to sulfite ions in the presence of these interfering ions.)

Experimental Protocols

I. Fabrication of the Ag/Ag₂SO₃ Sensing Element

This protocol describes the preparation of the silver/silver sulfite sensing element via electrodeposition.[1]

Materials:

-

Silver rod or wire (99.9% purity, approximately 2 mm diameter)

-

Potassium sulfite (K₂SO₃)

-

Deionized water

-

Ethanol

-

Alumina powder (0.3 µm and 0.05 µm)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Platinum wire or mesh (counter electrode)

-

Ag/AgCl reference electrode

Procedure:

-

Silver Electrode Pre-treatment:

-

Cut a piece of the silver rod to the desired length (e.g., 5 cm).

-

Solder a conductive wire to one end for electrical connection.

-

Insulate the majority of the silver rod using a non-conductive epoxy or heat-shrink tubing, leaving a defined surface area at the tip exposed (e.g., 1 cm).

-

Mechanically polish the exposed silver surface with 0.3 µm alumina powder on a polishing cloth, followed by 0.05 µm alumina powder to achieve a mirror-like finish.

-

Rinse the polished electrode thoroughly with deionized water and then sonicate in ethanol for 5 minutes to remove any residual polishing material.

-

Rinse again with deionized water and dry under a stream of nitrogen.

-

-

Electrodeposition of this compound:

-

Prepare a 0.1 M potassium sulfite (K₂SO₃) solution in deionized water.

-

Set up a three-electrode electrochemical cell with the pre-treated silver electrode as the working electrode, a platinum wire/mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

Immerse the electrodes in the 0.1 M K₂SO₃ solution.

-

Apply a constant anodic current (galvanostatic mode) to the silver electrode. A current density of approximately 0.1 mA/cm² is recommended.

-

Continue the electrodeposition for a period of 90 minutes to form a stable and adherent layer of this compound on the silver surface.[1]

-

After electrodeposition, gently rinse the electrode with deionized water and allow it to air dry.

-

II. Assembly of the Solid-State Sulfite Ion-Selective Electrode

Materials: